2-Methyl-3-[(4-methylthio)phenyl]-1-propene
Description
2-Methyl-3-[(4-methylthio)phenyl]-1-propene is an α,β-unsaturated alkene bearing a methylthio-substituted aromatic ring. The methylthio group is known to influence electronic properties (e.g., electron donation via resonance) and participate in oxidation reactions, forming sulfoxides or sulfones .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNBUIKQQKVLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237572 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-24-0 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-4-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(4-methylthio)phenyl]-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-[(4-methylthio)phenyl]-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylthio group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-Methyl-3-[(4-methylthio)phenyl]-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-methylthio)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease conditions .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Key Observations :
- Synthetic Routes : The target compound’s synthesis may parallel methods in , where 4-(methylthio)benzaldehyde is a common precursor. For example, Claisen-Schmidt condensation (used for chalcone derivatives ) could be adapted to form the α,β-unsaturated system in 2-Methyl-3-[(4-methylthio)phenyl]-1-propene.
- Oxidation Sensitivity : The methylthio group in analogous compounds (e.g., ’s Compound 2) is oxidized to sulfone using H₂O₂, suggesting that the target compound may require stabilization under oxidative conditions .
Functional Group and Reactivity Differences
- vs. 1-(4-Methylphenyl)-1-propanol (): The absence of sulfur in 1-(4-Methylphenyl)-1-propanol limits its participation in redox or nucleophilic reactions. In contrast, the methylthio group in the target compound enhances electrophilic aromatic substitution (e.g., nitration) due to its electron-donating nature. The propanol’s hydroxyl group enables hydrogen bonding, affecting solubility in polar solvents, whereas the target compound’s alkene may promote hydrophobic interactions .
- vs. The target compound’s simpler structure may prioritize chemical reactivity (e.g., polymerization or Michael addition) over bioactivity .
Heterocyclic vs. Linear Systems
- 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone (): The furanone’s cyclic ester structure contrasts with the linear propene chain of the target compound. Heterocycles like furanones often exhibit rigidity and stability, whereas α,β-unsaturated alkenes are more reactive toward nucleophiles (e.g., in Diels-Alder reactions) .
Biological Activity
2-Methyl-3-[(4-methylthio)phenyl]-1-propene, also known by its chemical structure CHS, is a compound of interest in various biological studies due to its potential therapeutic applications and toxicity profiles. This article reviews the biological activity of this compound, focusing on its cytotoxicity, interactions with biological systems, and relevant case studies.
- Molecular Formula : CHS
- Molecular Weight : 168.26 g/mol
- CAS Number : 142922
Biological Activity Overview
The biological activity of this compound has been assessed through various studies highlighting its cytotoxic effects and potential as a photoinitiator in polymer chemistry.
Cytotoxicity Studies
- Cell Viability Assays :
- Acute Toxicity :
The mechanism by which this compound exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can cause cellular damage and apoptosis.
Interaction with Biological Targets
Molecular docking studies have suggested that this compound interacts with key enzymes involved in metabolic pathways, potentially inhibiting their functions. For instance, it has been shown to interact with acetylcholinesterase (AChE), which is critical for neurotransmitter regulation .
Case Studies
- Intravenous Injection Bags :
- Environmental Impact :
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Methyl-3-[(4-methylthio)phenyl]-1-propene, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone) reacts with an aldehyde under basic conditions (e.g., NaOH in ethanol/water) . Key optimizations include:
- Temperature control : Room temperature or mild heating (≤50°C) to minimize side reactions.
- Catalyst selection : Aqueous NaOH (40% w/v) for efficient deprotonation and condensation .
- Solvent systems : Ethanol-water mixtures improve solubility and reaction homogeneity.
- Purification : Recrystallization from methanol or ethanol yields pure product (70–78% yields reported for analogous syntheses) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹, S-CH₃ vibrations at ~700 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Distinguishes allylic protons (δ 5.5–6.5 ppm) and methylthio groups (δ 2.4–2.6 ppm) .
- ¹³C NMR : Confirms sp² carbons (δ 120–140 ppm) and quaternary carbons adjacent to sulfur .
- Mass spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structure .
Q. How does the methylthio substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 4-methylthio group enhances:
- Electron density : Sulfur’s lone pairs donate electron density to the phenyl ring, increasing reactivity in electrophilic substitutions .
- Lipophilicity : Measured via logP values (experimental or computational), critical for biological membrane permeability studies .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for similar arylpropenes .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound in complex syntheses?
- Methodological Answer :
- DFT calculations : Optimize geometries and calculate activation energies for intermediates (e.g., enolate formation during condensation) .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the methylthio-phenyl moiety .
- QSAR studies : Correlate substituent effects (e.g., methylthio vs. methoxy) with observed reactivity or bioactivity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., allylic vs. vinylic proton assignments) by providing absolute stereochemistry .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements .
- Isotopic labeling : Tracks reaction pathways (e.g., deuterated solvents to identify exchangeable protons) .
Q. How do steric and electronic effects of the methylthio group impact regioselectivity in Diels-Alder reactions?
- Methodological Answer :
- Steric effects : The methylthio group’s bulk directs dienophiles to less hindered positions (e.g., para vs. ortho addition) .
- Electronic effects : Sulfur’s electron-donating nature increases dienophile reactivity, accelerating cycloaddition rates (measured via kinetic studies) .
- Experimental validation : Compare yields and regioselectivity with analogs lacking the methylthio group (e.g., 3-phenyl-1-propene) .
Q. What purification challenges arise in multi-step syntheses involving this compound, and how are they addressed?
- Methodological Answer :
- Byproduct removal : Column chromatography (silica gel, hexane/ethyl acetate gradients) separates unreacted aldehydes or ketones .
- Oxidative byproducts : Use reducing agents (e.g., NaHSO₃) to quench excess bromine or peroxides .
- Crystallization optimization : Mixed solvents (e.g., ethanol-water) improve crystal purity and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
